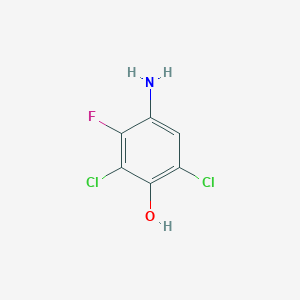

4-Amino-2,6-dichloro-3-fluorophenol

Vue d'ensemble

Description

4-Amino-2,6-dichloro-3-fluorophenol is an aromatic compound with the molecular formula C6H4Cl2FNO and a molecular weight of 196.01 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on a phenol ring, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dichloro-3-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of 4-Aminophenol, followed by selective fluorination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using chlorinating and fluorinating agents. The reaction is typically carried out in a controlled environment to manage the exothermic nature of halogenation reactions and to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2,6-dichloro-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of dichloro-fluoroquinones.

Reduction: Formation of 4-Amino-2,6-dichloro-3-fluoroaniline.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

ADCFP serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with specific properties .

Biology

Research has focused on ADCFP's potential biological activities, particularly its interactions with biomolecules. Studies indicate that ADCFP exhibits antioxidant properties , reducing reactive oxygen species (ROS) and enhancing cellular defenses by increasing glutathione levels and the activity of antioxidant enzymes.

Medicine

ADCFP is being explored for its therapeutic properties , particularly in antimicrobial and anticancer applications. Its ability to inhibit cancer cell proliferation has been documented in several studies, indicating its potential as an anti-cancer agent.

- Mechanism of Action : ADCFP interacts with specific molecular targets due to the presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating amino group. This configuration influences its reactivity and binding affinity to enzymes or receptors, modulating biochemical pathways .

Industry

In industrial applications, ADCFP is utilized in the production of dyes and pigments . Its unique chemical structure allows for the creation of various colorants used in textiles and other materials .

ADCFP has shown various biological activities, including:

- Antioxidant Activity : Reduces ROS production.

- Methemoglobin Formation : Can induce methemoglobinemia in erythrocytes.

- Anti-inflammatory Effects : Inhibits pro-inflammatory mediators like iNOS and COX-2.

- Anti-cancer Properties : Inhibits proliferation in lung adenocarcinoma cells.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Reduces ROS, increases glutathione | |

| Methemoglobin Formation | Induces methemoglobinemia in erythrocytes | |

| Anti-inflammatory | Inhibits iNOS and COX-2 | |

| Anti-cancer | Inhibits proliferation in LUAD cells |

Case Studies

Several studies have highlighted ADCFP’s biological activity:

- In Vitro Cancer Studies : One study demonstrated that ADCFP significantly inhibited the proliferation of lung adenocarcinoma (LUAD) cells in a dose-dependent manner, suggesting its potential as an anti-cancer agent.

- Methemoglobinemia Induction : Research indicated that while ADCFP is less potent than some other compounds in inducing methemoglobinemia, it still poses risks at higher concentrations.

- Toxicological Assessments : Evaluations have shown that while ADCFP has beneficial antioxidant properties, it also presents risks associated with methemoglobin formation, necessitating careful consideration in therapeutic applications.

Mécanisme D'action

The mechanism of action of 4-Amino-2,6-dichloro-3-fluorophenol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chloro and fluoro) and the electron-donating amino group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 4-Amino-2,6-dichlorophenol

- 4-Amino-3-fluorophenol

- 2-Amino-4-fluorophenol

Comparison: 4-Amino-2,6-dichloro-3-fluorophenol is unique due to the combination of chloro and fluoro substituents, which impart distinct electronic and steric properties. Compared to 4-Amino-2,6-dichlorophenol, the presence of the fluoro group enhances its reactivity and potential biological activity. Similarly, compared to 4-Amino-3-fluorophenol, the additional chloro substituents provide increased stability and specificity in chemical reactions.

Activité Biologique

4-Amino-2,6-dichloro-3-fluorophenol (commonly referred to as ADCFP) is a compound of increasing interest in the fields of pharmacology and toxicology due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

ADCFP is characterized by the presence of amino, dichloro, and fluorine substituents on a phenolic ring. Its chemical structure can be represented as follows:

This configuration influences its reactivity and biological interactions.

ADCFP exhibits multiple mechanisms through which it exerts its biological effects:

- Antioxidant Activity : ADCFP has shown significant antioxidant properties by reducing reactive oxygen species (ROS) production and enhancing cellular antioxidant defenses. It increases the levels of glutathione and the activity of various antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) .

- Methemoglobin Formation : In vitro studies indicate that ADCFP can induce methemoglobin formation in erythrocytes, with concentrations as low as 0.2 mM leading to significant increases in methemoglobin levels . This property may have implications for its safety profile and therapeutic use.

- Anti-inflammatory Effects : ADCFP has been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition occurs through the suppression of nuclear factor kappa B (NF-κB) signaling, indicating its potential use in inflammatory conditions .

Biochemical Pathways

ADCFP interacts with several key biochemical pathways:

- Cell Cycle Regulation : The compound has been observed to down-regulate proteins involved in cell cycle progression, specifically targeting cyclin-dependent kinases (CDKs) in cancer cells. This action contributes to its anti-tumor effects .

- Signal Transduction : ADCFP modulates signaling pathways such as the Akt-CREB pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, ADCFP can reduce cancer cell migration and invasion .

Case Studies

Several studies have highlighted the biological activity of ADCFP:

- In Vitro Cancer Studies : A study demonstrated that ADCFP significantly inhibited the proliferation of lung adenocarcinoma (LUAD) cells in a dose-dependent manner. The compound's ability to induce apoptosis was also noted, suggesting its potential as an anti-cancer agent .

- Methemoglobinemia Induction : Research indicated that ADCFP is less potent than other compounds like 3,5-dichlorophenylhydroxylamine in inducing methemoglobinemia but still poses a risk at higher concentrations .

- Toxicological Assessments : Toxicological evaluations have shown that while ADCFP has beneficial antioxidant properties, it also presents risks associated with methemoglobin formation, necessitating careful consideration in therapeutic applications .

Data Table: Summary of Biological Activities

Safety Profile and Future Directions

While ADCFP shows promise as a therapeutic agent due to its biological activities, safety assessments are critical. The potential for inducing methemoglobinemia raises concerns regarding its use in clinical settings. Future research should focus on:

- Long-term Toxicity Studies : Understanding the chronic effects of ADCFP exposure.

- Mechanistic Studies : Further elucidating the molecular pathways affected by ADCFP.

- Formulation Development : Exploring safer delivery methods or combinations with other agents to mitigate risks.

Propriétés

IUPAC Name |

4-amino-2,6-dichloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-2-1-3(10)5(9)4(8)6(2)11/h1,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVYUNQLKRCASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558759 | |

| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118159-53-8 | |

| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.